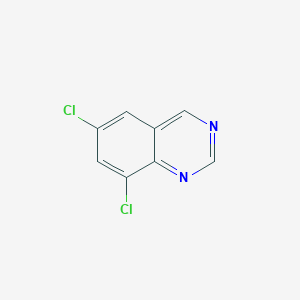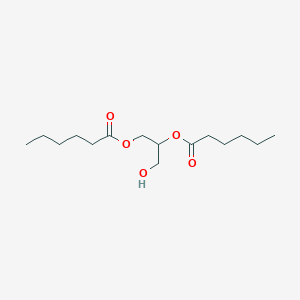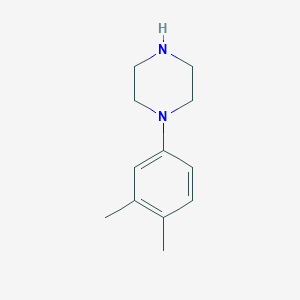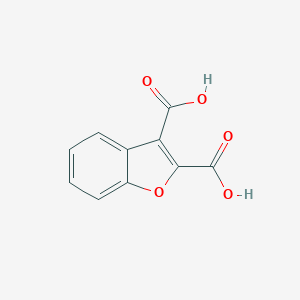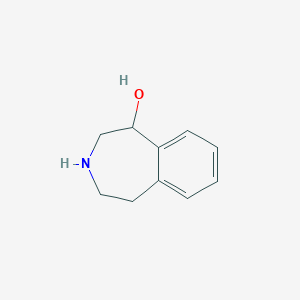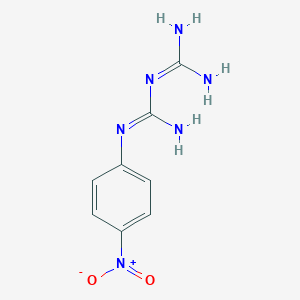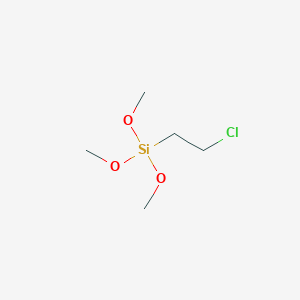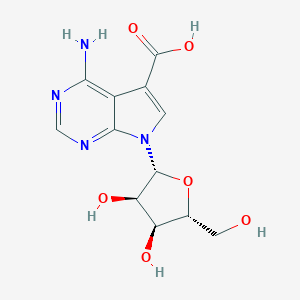
Deamidosangivamycin
説明
Deamidosangivamycin is a chemical compound with the molecular formula C12H14N4O6 . It is an N-glycosylpyrrolopyrimidine that is tubercidin in which the hydrogen at position 5 of the pyrrolopyrimidine moiety has been replaced by a carboxy group.
Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the reactants, products, and conditions of the reaction . Unfortunately, specific information about the chemical reactions involving Deamidosangivamycin is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques . Unfortunately, specific information about the physical and chemical properties of Deamidosangivamycin is not available in the sources I found.科学的研究の応用
Salinomycin Sensitization in Cancer Cells :
- Research Focus : Salinomycin's potential in cancer treatment through a novel mechanism of sensitization in cancer cells, both chemo- and radiation-treated.
- Key Findings : Salinomycin induced G2 arrest and DNA damage in radiation-treated cells, with reduced p21 levels. It inhibited p-glycoprotein, playing a role in drug efflux reduction, thus potentially enhancing chemotherapy effects (Kim et al., 2012).
Desethylamiodarone and Cardiac Repolarization :
- Research Focus : Investigating Desethylamiodarone's effects on cardiac repolarization and its potential mechanism of action.
- Key Findings : Desethylamiodarone's prolongation of cardiac repolarization is at least partially dependent on transcription rather than direct effects on cell-membrane channels or receptors (Drvota et al., 1998).
Arylacetamide Deacetylase and Rifamycins :
- Research Focus : The role of human arylacetamide deacetylase in deacetylating rifamycins, a class of antibiotics.
- Key Findings : Arylacetamide deacetylase was identified as the enzyme responsible for deacetylating rifamycins, influencing drug metabolism and potential hepatotoxicity (Nakajima et al., 2011).
Histone Deacetylase 6 (HDAC6) Inhibition :
- Research Focus : Investigating Tubacin, a small-molecule inhibitor of HDAC6-mediated tubulin deacetylation.
- Key Findings : Tubacin selectively inhibits α-tubulin deacetylation without affecting histone acetylation, offering potential therapeutic applications as antimetastatic and antiangiogenic agents (Haggarty et al., 2003).
Data Envelopment Analysis in Preventive Medicine :
- Research Focus : The feasibility of using Data Envelopment Analysis (DEA) to predict obesity.
- Key Findings : DEA can predict environmentally driven obesity, establishing well-fitted models for the risk of obesity (Narimatsu et al., 2015).
Sequence-Selective DNA Binding Drugs :
- Research Focus : The potential of Mithramycin A and Chromomycin A3 in inhibiting neuronal apoptosis.
- Key Findings : These drugs inhibited neuronal apoptosis induced by oxidative stress and DNA damage, suggesting their use as neurological therapeutics (Chatterjee et al., 2001).
Mitomycin in Ophthalmic Practice :
- Research Focus : The use of Mitomycin, an antibiotic, in various ocular and adnexal surgeries.
- Key Findings : Mitomycin has been effective in reducing scarring and inhibiting the wound healing response in ocular surgeries (Abraham et al., 2006).
Fosfomycin Mechanisms and Clinical Consequences of Resistance
:
- Research Focus : Understanding the mechanisms, frequency, and clinical implications of fosfomycin resistance.
- Key Findings : Resistance mechanisms include modifications of membrane transporters and MurA mutations, with fosfomycin resistance being more common in certain bacterial strains (Falagas et al., 2019).
特性
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O6/c13-9-6-4(12(20)21)1-16(10(6)15-3-14-9)11-8(19)7(18)5(2-17)22-11/h1,3,5,7-8,11,17-19H,2H2,(H,20,21)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXVKMQZIUJYSL-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deamidosangivamycin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



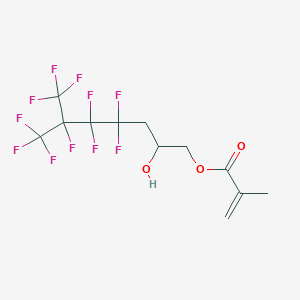
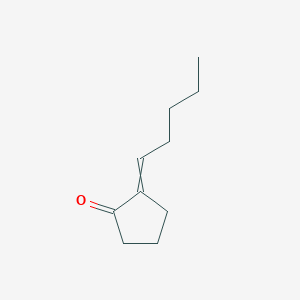
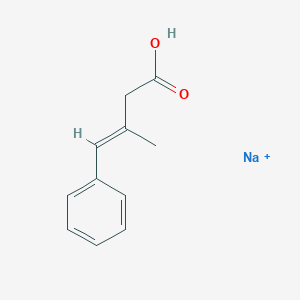

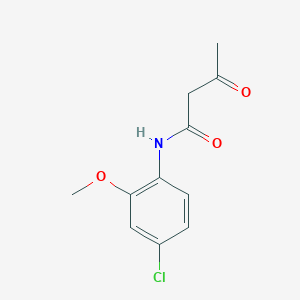
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
